Lipophilicity: Higher Log P vs. 5-Chloro Analog
The 5‑bromo substituent imparts a consensus log P of 1.68 (XLogP3 = 2.15), substantially exceeding that of the 5‑chloro analog (log P ≈ 0.5–1.0 predicted) and the unsubstituted 1H‑benzimidazole‑2‑carboxylic acid parent (log P = 1.06) . This represents an approximately 2‑fold increase in lipophilicity relative to the 5‑chloro variant. Higher log P can translate to improved passive membrane permeability in fragment‑based drug discovery, a critical parameter for hit‑to‑lead progression, without requiring additional alkylation steps.
| Evidence Dimension | Calculated/Experimental Partition Coefficient (log P) |
|---|---|
| Target Compound Data | 5‑Bromo‑1H‑benzimidazole‑2‑carboxylic acid: Consensus log P = 1.68; XLogP3 = 2.15 |
| Comparator Or Baseline | 5‑Chloro‑1H‑benzimidazole‑2‑carboxylic acid: log P ≈ –0.292 (ChemExper experimental) to 1.0 (predicted) [1]; 1H‑Benzimidazole‑2‑carboxylic acid: log P = 1.06 [2] |
| Quantified Difference | ~2‑fold higher than 5‑chloro analog; ~1.6‑fold higher than unsubstituted parent (consensus vs. consensus) |
| Conditions | Log P values calculated via SwissADME consensus method (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) or experimental shake‑flask; pH 7.4, 25 °C. |
Why This Matters
Elevated lipophilicity relative to chloro and unsubstituted analogs may enhance passive membrane permeability, making the brominated scaffold a preferred starting point in fragment‑based lead discovery when cell penetration is required.
- [1] ChemExper. 5‑Chloro‑1H‑benzimidazole‑2‑carboxylic acid – Experimental log P = –0.292 (entry ID 1358792). View Source
- [2] Molbase. 1H‑Benzimidazole‑2‑carboxylic acid – Experimental Log P = 1.06 (CAS 2849‑93‑6). View Source
